molecular formula C24H18F3N5O B2363570 N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-70-4

N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2363570
CAS No.: 866844-70-4
M. Wt: 449.437
InChI Key: NYWSPUOTCIDLLG-UHFFFAOYSA-N
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Description

The compound “N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole derivatives are often synthesized using a variety of methods, including cyclization reactions . The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported, where a key scaffold was used and the compounds were characterized using various techniques .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could explore the synthesis of new derivatives and their potential applications in various fields.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O/c1-33-18-11-9-15(10-12-18)14-28-22-19-7-2-3-8-20(19)32-23(29-22)21(30-31-32)16-5-4-6-17(13-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWSPUOTCIDLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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